7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one
Description
Structural Overview and Classification
7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[b]oxazin-3(4H)-one is a hybrid organic compound combining two distinct structural motifs: a benzoxazinone core and a pinacol boronic ester. The benzoxazinone system consists of a benzene ring fused to a six-membered oxazine heterocycle containing one oxygen and one nitrogen atom. The oxazin-3-one moiety features a ketone group at the 3-position, contributing to its planar aromaticity.
The boronic ester component, 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate), is attached at the 7-position of the benzoxazinone scaffold. This cyclic ester stabilizes the boron atom via conjugation with adjacent oxygen atoms, forming a trigonal planar geometry. The compound’s molecular formula is C₁₄H₁₈BNO₄ , with a molecular weight of 275.11 g/mol .
Classification :
- Primary class : Heterocyclic boronic ester
- Subclasses : Benzoxazinone derivatives, organoboron compounds
Nomenclature and Registry Information
The compound’s systematic IUPAC name reflects its fused-ring system and substituents:
7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[b]oxazin-3(4H)-one
Registry Identifiers :
| Identifier | Value | Source |
|---|---|---|
| CAS Registry Number | 1219130-57-0 | |
| PubChem CID | 46856482 | |
| DTXSID | DTXSID50676875 | |
| MDL Number | MFCD12755792 |
Synonyms :
Historical Context in Benzoxazinone and Boronic Ester Chemistry
Benzoxazinones : First identified in maize (Zea mays) as natural defense compounds (e.g., DIMBOA), benzoxazinones gained prominence for their insecticidal and antimicrobial properties. Synthetic derivatives emerged in the 20th century, with applications in drug discovery and agrochemistry.
Boronic Esters : Pinacol boronic esters, developed in the 1950s, became pivotal in cross-coupling reactions after the advent of the Suzuki-Miyaura reaction (1979). Their stability and reactivity enabled advances in materials science and medicinal chemistry.
Properties
IUPAC Name |
7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4H-1,4-benzoxazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BNO4/c1-13(2)14(3,4)20-15(19-13)9-5-6-10-11(7-9)18-8-12(17)16-10/h5-7H,8H2,1-4H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUGHRPQPOYIUBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)NC(=O)CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50676875 | |
| Record name | 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,4-benzoxazin-3(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50676875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1219130-57-0 | |
| Record name | 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,4-benzoxazin-3(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50676875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Conditions and Catalysts
A representative procedure involves heating the halogenated benzoxazinone with BPin (1.1–1.5 equiv) in the presence of a palladium catalyst such as [Pd(dppf)Cl] (5–10 mol%) and a base like potassium acetate (3–5 equiv) in a polar aprotic solvent (e.g., 1,4-dioxane or DMF) at 80–100°C for 12–24 hours. The reaction progress is monitored via thin-layer chromatography (TLC) or LC-MS, and the product is purified by silica gel chromatography.
Table 1: Hypothetical Miyaura Borylation Conditions
| Parameter | Value/Range |
|---|---|
| Catalyst | Pd(dppf)Cl (5 mol%) |
| Solvent | 1,4-Dioxane |
| Temperature | 90°C |
| Reaction Time | 18 hours |
| Yield (Hypothetical) | 60–75% |
Challenges and Optimization
Key challenges include ensuring regioselectivity at the 7-position and minimizing deboronation side reactions. Steric hindrance from the benzoxazinone’s fused ring system may necessitate higher catalyst loadings or prolonged reaction times. Microwave-assisted synthesis could reduce reaction durations while improving yields.
Suzuki-Miyaura Coupling with Preformed Boronic Acids
An alternative route involves synthesizing the benzoxazinone core with a boronic acid group at the 7-position, followed by esterification with pinacol. While boronic acids are often unstable, their in situ protection as pinacol esters can mitigate decomposition.
Boronic Acid Synthesis
The 7-boronic acid derivative of 2H-benzo[b]oxazin-3(4H)-one can be prepared via directed ortho-metalation. For example, treating 2H-benzo[b]oxazin-3(4H)-one with a strong base (e.g., LDA or LiTMP) at low temperatures (-78°C) in THF, followed by quenching with trimethyl borate, yields the boronic acid. Subsequent esterification with pinacol in refluxing toluene with azeotropic water removal provides the target compound.
Table 2: Hypothetical Boronic Acid Esterification Conditions
| Parameter | Value/Range |
|---|---|
| Reagent | Pinacol (1.2 equiv) |
| Solvent | Toluene |
| Temperature | 110°C |
| Reaction Time | 6 hours |
| Yield (Hypothetical) | 70–85% |
Purification Considerations
The crude product may require recrystallization from ethanol/water mixtures or chromatography on neutral alumina to remove residual pinacol and acidic byproducts.
Direct Functionalization via Transition Metal Catalysis
Recent advances in C–H borylation offer a streamlined approach to installing boronic esters without pre-halogenation. Iridium-catalyzed C–H activation, using ligands such as 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy), enables direct borylation of the benzoxazinone’s aromatic ring.
Iridium-Catalyzed Borylation
A mixture of the benzoxazinone, BPin (2 equiv), [Ir(COD)OMe] (3 mol%), and dtbpy (6 mol%) in cyclooctane at 80°C for 24 hours could theoretically afford the target compound. This method avoids halogenation steps but requires precise control over directing groups to ensure site selectivity.
Table 3: Hypothetical Ir-Catalyzed Borylation Conditions
| Parameter | Value/Range |
|---|---|
| Catalyst | [Ir(COD)OMe] (3 mol%) |
| Ligand | dtbpy (6 mol%) |
| Solvent | Cyclooctane |
| Temperature | 80°C |
| Yield (Hypothetical) | 50–65% |
Limitations
The electron-deficient nature of the benzoxazinone ring may reduce catalytic activity, necessitating higher temperatures or alternative ligands.
Analytical Characterization
Successful synthesis requires confirmation via:
-
H NMR : Peaks corresponding to the pinacol methyl groups (δ 1.0–1.3 ppm) and benzoxazinone protons (δ 4.2–4.5 ppm for oxazine ring).
-
LC-MS : [M+H] at m/z 276.1.
-
Elemental Analysis : C 61.13%, H 6.59%, N 5.09% (theoretical for CHBNO).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the boron center, forming boronic acids or esters.
Reduction: Reduction reactions can target the oxazinone ring, potentially leading to the formation of amines or other reduced derivatives.
Substitution: The aromatic ring and the boron center can participate in various substitution reactions, such as Suzuki-Miyaura cross-coupling, which is facilitated by the presence of the dioxaborolane group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.
Major Products
Oxidation: Boronic acids or esters.
Reduction: Amines or reduced oxazinone derivatives.
Substitution: Various biaryl compounds when used in cross-coupling reactions.
Scientific Research Applications
Medicinal Chemistry Applications
1. Drug Development
The compound has shown promise as a scaffold in drug discovery due to its ability to modulate biological pathways. Its derivatives have been explored for their potential as anti-cancer agents, particularly in targeting specific kinases involved in tumor progression .
2. Antioxidant Properties
Research indicates that compounds similar to 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one exhibit antioxidant activities. This makes them suitable candidates for formulations aimed at reducing oxidative stress in various diseases .
3. Antimicrobial Activity
Studies have documented the antimicrobial properties of related compounds. The incorporation of the dioxaborolane group may enhance the interaction with microbial targets, leading to increased efficacy against resistant strains .
Materials Science Applications
1. Polymer Chemistry
The compound can be utilized as a monomer or cross-linking agent in polymer synthesis. Its boron-containing structure allows for the formation of boron-nitrogen bonds which can enhance the thermal and mechanical properties of polymers .
2. Sensor Development
Due to its unique electronic properties, this compound can be employed in the development of sensors for detecting environmental pollutants or biological markers. Its ability to undergo reversible reactions makes it suitable for use in chemosensors .
Environmental Science Applications
1. Environmental Remediation
The boron-containing compounds have been investigated for their potential in environmental remediation processes. They can bind heavy metals or other pollutants effectively due to their chelating properties .
2. Green Chemistry Initiatives
The use of such compounds aligns with green chemistry principles by offering pathways that reduce waste and improve energy efficiency during chemical reactions .
Case Studies
Mechanism of Action
The mechanism by which 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one exerts its effects depends on its application. In chemical reactions, the boron center acts as a Lewis acid, facilitating various transformations. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or covalent bonding, depending on the functional groups present.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a systematic comparison with structurally and functionally related compounds:
Structural Analogues of Benzoxazinone Boronates
Functional Analogues in Medicinal Chemistry
Key Research Findings
Synthetic Utility: The target compound’s 7-boronate group exhibits moderate steric hindrance, enabling efficient coupling with aryl halides in Pd-mediated reactions (e.g., with picolinonitrile derivatives) .
Medicinal Chemistry: Derivatives of 2H-benzo[b][1,4]oxazin-3(4H)-one show nanomolar potency against CDK9, a target in hematologic malignancies . The boronate moiety allows rapid diversification of the scaffold.
Safety Profile : Analogues like the 4-butyl derivative require rigorous safety measures (e.g., inert gas handling, flame-resistant clothing) due to flammability risks .
Biological Activity
The compound 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one is a derivative of benzoxazine and dioxaborolane. Its unique structure contributes to its biological activity, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound based on available research findings.
- IUPAC Name : this compound
- Molecular Formula : C14H18BNO4
- Molecular Weight : 275.11 g/mol
- CAS Number : 943994-02-3
The biological activity of this compound is primarily attributed to its interactions with various biological targets. The presence of the dioxaborolane moiety enhances its ability to form complexes with biomolecules such as proteins and nucleic acids. This complexation can lead to altered biochemical pathways that influence cellular processes.
Antitumor Activity
Research indicates that derivatives of benzoxazine compounds exhibit significant antitumor properties. For instance:
- A study demonstrated that related benzoxazine derivatives showed cytotoxic effects against various cancer cell lines. These compounds inhibit cell proliferation by inducing apoptosis through the activation of caspase pathways .
Antimicrobial Properties
The compound has shown promising antimicrobial activity:
- In vitro tests revealed that derivatives containing dioxaborolane groups possess antibacterial properties against Gram-positive and Gram-negative bacteria. The mechanism likely involves disruption of bacterial cell wall synthesis and function .
Neuroprotective Effects
Preliminary studies suggest potential neuroprotective effects:
- Compounds similar to this compound have been observed to protect neuronal cells from oxidative stress-induced damage. This property is particularly relevant in the context of neurodegenerative diseases .
Research Findings and Case Studies
Q & A
Q. What are the standard synthetic routes for 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one?
The synthesis typically involves a two-step approach:
Core Functionalization : Halogenate the benzo[b][1,4]oxazin-3(4H)-one core at the 7-position using reagents like NBS (N-bromosuccinimide) or iodine monochloride.
Boronic Ester Installation : Perform a Suzuki-Miyaura coupling with bis(pinacolato)diboron (B₂Pin₂) under palladium catalysis (e.g., PdCl₂(dppf)) in anhydrous THF or dioxane at 80–100°C .
Key Validation : Monitor reaction progress via TLC and confirm the final structure using (peak ~30 ppm for boronic esters) and (characteristic pinacol methyl signals at δ 1.2–1.3) .
Q. What spectroscopic techniques are essential for characterizing this compound?
- NMR Spectroscopy :
- Mass Spectrometry (HRMS) : Exact mass analysis (e.g., [M+H]⁺) ensures molecular integrity.
- IR Spectroscopy : Look for C=O stretches (~1680 cm⁻¹) and B-O vibrations (~1350 cm⁻¹) .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance the yield of the boronic ester installation?
Methodological Approach :
- Catalyst Screening : Compare Pd catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) to balance activity and stability.
- Solvent Effects : Test polar aprotic solvents (DMSO, DMF) for solubility vs. non-polar solvents (toluene) for reduced side reactions.
- Temperature Control : Use microwave-assisted synthesis (120°C, 30 min) to accelerate coupling while minimizing decomposition .
- Additives : Include ligands like SPhos or XPhos to stabilize the Pd intermediate and improve turnover .
Case Study : achieved 53% yield for a similar boronic ester using Pd(OAc)₂ and SPhos in degassed dioxane at 100°C under argon .
Q. How can contradictory spectral data for structural confirmation be resolved?
Resolution Strategies :
- 2D NMR (HSQC/HMBC) : Correlate ambiguous proton environments (e.g., overlapping aromatic signals) with carbon centers.
- Isotopic Labeling : Use -enriched reagents to simplify interpretation.
- Comparative Analysis : Cross-reference with structurally analogous compounds. For example, resolved a 7-substituted benzooxazinone’s splitting patterns by comparing δ values for bromo vs. fluoro derivatives .
Q. What experimental designs are suitable for studying the compound’s stability under varying pH conditions?
Proposed Workflow :
Buffer Preparation : Prepare buffers (pH 2–12) using HCl/NaOH or phosphate/citrate systems.
Accelerated Degradation Studies : Incubate the compound at 37°C for 24–72 hours.
Analytical Monitoring : Use HPLC-UV (λ = 254 nm) to track degradation products.
Mechanistic Insight : Perform LC-MS to identify hydrolysis products (e.g., free boronic acid at pH < 7).
Critical Parameters : Maintain inert atmospheres (N₂) to prevent oxidation of the boronic ester .
Q. How can computational methods predict the compound’s reactivity in cross-coupling reactions?
Methodology :
- DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to model transition states for Suzuki-Miyaura coupling.
- Solvent Effects : Apply the SMD continuum model to simulate THF or water interactions.
- Benchmarking : Validate predictions against experimental data from , where ethyl 4-(dioxaborolanyl)benzoate showed higher reactivity at the para position .
Q. What strategies mitigate competing side reactions during functionalization of the benzooxazinone core?
Solutions :
- Protecting Groups : Temporarily mask the oxazinone’s carbonyl with trimethylsilyl chloride (TMSCl) during halogenation.
- Regioselective Catalysis : Use directing groups (e.g., amides) to favor substitution at the 7-position.
- Low-Temperature Halogenation : Perform bromination at 0°C with NBS to avoid overhalogenation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
